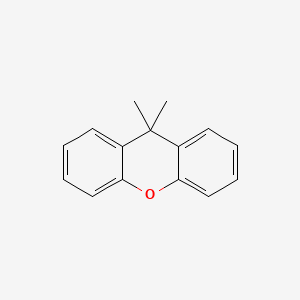
9,9-Dimethylxanthene
Übersicht
Beschreibung
9,9-Dimethylxanthene is a heterocyclic building block . It is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid . It may also be used in the preparation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene and 4,6-bis(dimesitylboryl)dibenzofuran .
Synthesis Analysis
9,9-Dimethylxanthene can be synthesized from Diphenyl ether and Acetone . It can also be synthesized via the 2 + 2 Schiff-base condensation of 5,5′-(9,9-dimethylxanthene-4,5-diyl)bis(salicylaldehyde) and 1,2-diaminobenzene .Molecular Structure Analysis
The molecular formula of 9,9-Dimethylxanthene is C15H14O . The molecular weight is 210.28 .Chemical Reactions Analysis
9,9-Dimethylxanthene is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid . It may also be used in the preparation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene and 4,6-bis(dimesitylboryl)dibenzofuran .Physical And Chemical Properties Analysis
9,9-Dimethylxanthene has a density of 1.1±0.1 g/cm3 . Its boiling point is 321.6±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 130.2±17.5 °C . The index of refraction is 1.576 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Building Block
9,9-Dimethylxanthene is a heterocyclic building block . Heterocyclic compounds are widely used in many areas of chemistry because of their diverse range of properties. They can be found in many natural and synthetic products, including pharmaceuticals, dyes, and polymers .
Preparation of 9,9-Dimethylxanthene-4,5-dicarboxylic Acid
9,9-Dimethylxanthene is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid . This compound could have potential applications in the synthesis of various organic materials .
Preparation of 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene
9,9-Dimethylxanthene may be used in the preparation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene . This compound could be used as a ligand in various metal-catalyzed reactions .
Preparation of 4,6-bis(dimesitylboryl)dibenzofuran
9,9-Dimethylxanthene may be used in the preparation of 4,6-bis(dimesitylboryl)dibenzofuran . This compound could be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Room-Temperature Phosphorescence (RTP) Emitters
Different substituents on the 9,9-dimethylxanthene core result in compounds with RTP lifetimes ranging from 52 to 601 ms, which are tunable by intermolecular interactions and molecular configurations . RTP emitters with ultralong lifetimes are emerging as attractive targets because of their potential applications in bioimaging, security, and other areas .
Understanding the Correlation of Molecular Structure and RTP Properties
The substituent effects reported provide an efficient molecular design of organic RTP materials and establish relationships among molecular structures, intermolecular interactions, and RTP properties . This could be beneficial in the development of new materials with desired properties .
Safety and Hazards
Zukünftige Richtungen
9,9-Dimethylxanthene has potential applications in the preparation of various compounds . It is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid . It may also be used in the preparation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene and 4,6-bis(dimesitylboryl)dibenzofuran .
Wirkmechanismus
Target of Action
It is known that 9,9-dimethylxanthene is a heterocyclic building block , which suggests it may interact with various biological targets.
Mode of Action
It is known that the compound can be used in the preparation of other compounds such as 9,9-dimethylxanthene-4,5-dicarboxylic acid, 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, and 4,6-bis(dimesitylboryl)dibenzofuran . This suggests that 9,9-Dimethylxanthene may interact with its targets through chemical reactions to form these compounds.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored under inert gas and in a dry environment , suggesting that exposure to moisture and certain gases may affect its stability.
Eigenschaften
IUPAC Name |
9,9-dimethylxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNAPYHLASOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2OC3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345781 | |
| Record name | 9,9-Dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19814-75-6 | |
| Record name | 9,9-Dimethyl-9H-xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19814-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,9-Dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dimethylxanthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




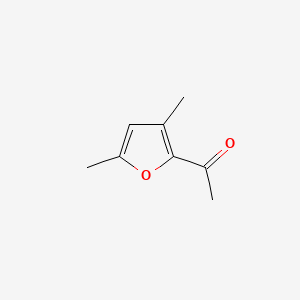
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)
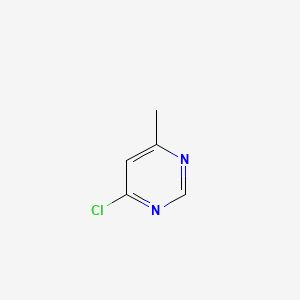
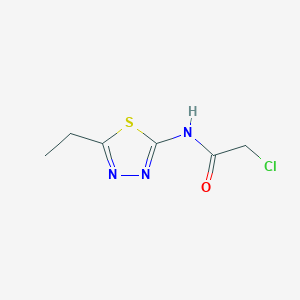
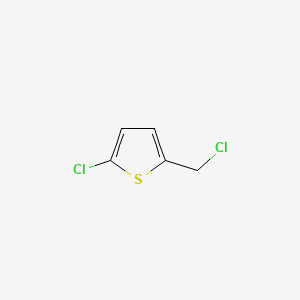

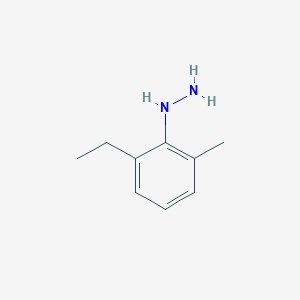
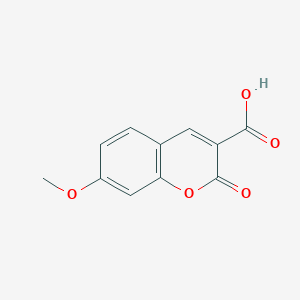
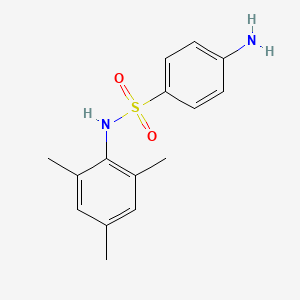
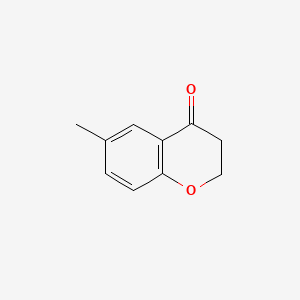
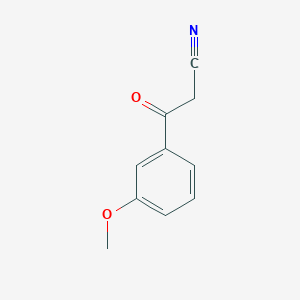

![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)